
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a chemical compound known for its role as an inhibitor of Ole1p desaturase and its antifungal properties . The compound has a molecular formula of C11H9FN4O and a molecular weight of 232.21 g/mol . It is primarily used in scientific research, particularly in the study of fungal fatty acid biosynthesis .
Preparation Methods
The synthesis of N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with pyrazine-2-carbohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide exerts its effects by inhibiting the activity of Ole1p desaturase, an enzyme responsible for the desaturation of fatty acids in fungi . By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to impaired fungal growth and survival . The molecular targets and pathways involved in this mechanism are primarily related to the fatty acid biosynthesis pathway in fungi .
Comparison with Similar Compounds
N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chlorophenyl)pyrazine-2-carbohydrazide: Similar structure but with a chlorine atom instead of fluorine.
N’-(2-Bromophenyl)pyrazine-2-carbohydrazide: Contains a bromine atom, which can influence its chemical and biological properties compared to the fluorine-containing compound.
N’-(2-Iodophenyl)pyrazine-2-carbohydrazide:
The uniqueness of N’-(2-Fluorophenyl)pyrazine-2-carbohydrazide lies in its specific inhibitory action on Ole1p desaturase and its potential as an antifungal agent .
Properties
Molecular Formula |
C11H9FN4O |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-16-11(17)10-7-13-5-6-14-10/h1-7,15H,(H,16,17) |
InChI Key |
VQIGYMKTHWEEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


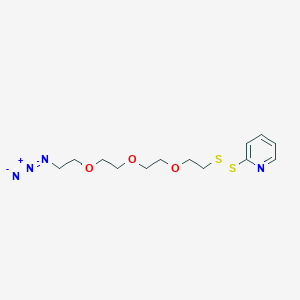
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)

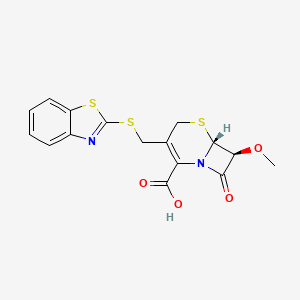
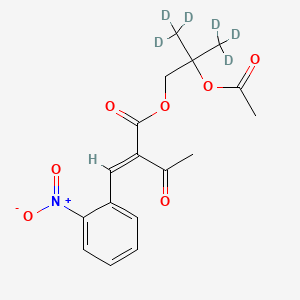
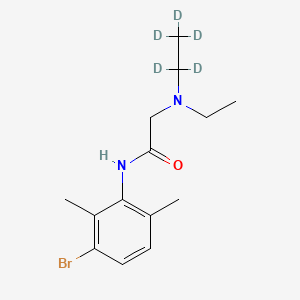
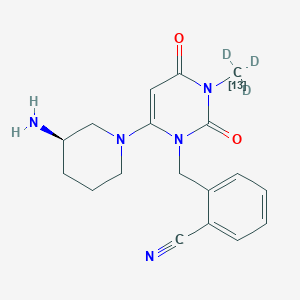
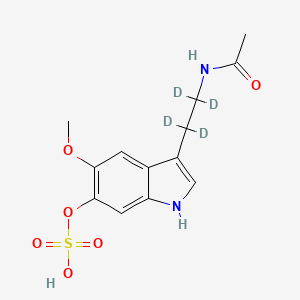
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)

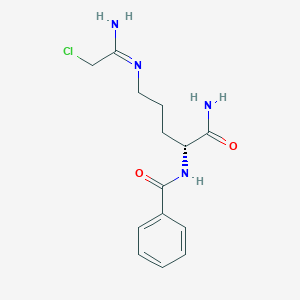
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
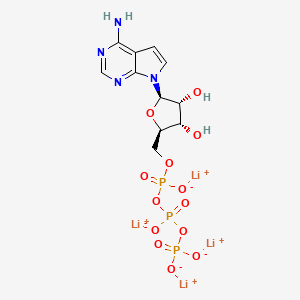
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
